2-Methoxyphenyl chloroformate

Description

The exact mass of the compound 2-Methoxyphenyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxyphenyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

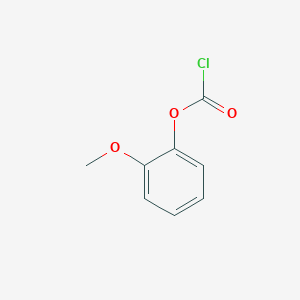

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLQSPNQAVRJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391804 | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-75-6 | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyphenyl Chloroformate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-methoxyphenyl chloroformate, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis methodologies, reactivity, and its strategic role in the construction of complex molecular architectures.

Core Compound Identification and Properties

2-Methoxyphenyl chloroformate, a key building block in organic chemistry, is identified by the CAS Number 2293-75-6 .[1] Its molecular structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of 2-Methoxyphenyl Chloroformate

| Property | Value | Source(s) |

| CAS Number | 2293-75-6 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| IUPAC Name | (2-methoxyphenyl) carbonochloridate | [1] |

| Appearance | Solid | Commercially available data |

| Boiling Point | 244 °C (lit.) | [2] |

| Density | 1.253 g/mL at 25 °C (lit.) | [2] |

| Synonyms | Guaiacyl chloroformate, Salicyl chloroformate methyl ether | [1] |

Synthesis of 2-Methoxyphenyl Chloroformate: A Laboratory-Scale Protocol

The synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with a phosgene equivalent. For laboratory-scale preparations where the handling of highly toxic phosgene gas is undesirable, triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid alternative.[3] The following protocol details a representative synthesis of 2-methoxyphenyl chloroformate from 2-methoxyphenol (guaiacol) using triphosgene.

Causality Behind Experimental Choices:

-

Triphosgene as a Phosgene Source: Triphosgene, in the presence of a tertiary amine catalyst, controllably decomposes to generate phosgene in situ, minimizing the risks associated with handling gaseous phosgene.[3]

-

Inert Solvent: Anhydrous toluene is used as the solvent to prevent the hydrolysis of the chloroformate product and the phosgene intermediate.

-

Base: Sodium carbonate is a mild base used to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[4]

-

Catalyst: A catalytic amount of dimethylformamide (DMF) can be used to facilitate the decomposition of triphosgene.

-

Low-Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between the phenoxide and the in-situ generated phosgene, preventing side reactions.

Experimental Protocol: Synthesis of 2-Methoxyphenyl Chloroformate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphosgene (0.34 equivalents) and anhydrous toluene.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of 2-methoxyphenol (1.0 equivalent) and a mild base such as pyridine or triethylamine (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel to the stirred triphosgene solution over 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated pyridinium hydrochloride. The filtrate is then carefully concentrated under reduced pressure to remove the toluene.

-

Purification: The crude 2-methoxyphenyl chloroformate can be purified by vacuum distillation to yield the final product.

Caption: Synthesis of 2-Methoxyphenyl Chloroformate.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-methoxyphenyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Reaction with Amines to Form Carbamates

A primary application of 2-methoxyphenyl chloroformate is its reaction with primary and secondary amines to form stable carbamate linkages.[4][5][6][7] This reaction is fundamental in peptide synthesis and the introduction of protecting groups. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Mechanism of Carbamate Formation.

Role as a Protecting Group in Drug Development

In the multistep synthesis of complex drug molecules, it is often necessary to temporarily block the reactivity of certain functional groups to achieve chemoselectivity in subsequent reactions. The carbamate functionality, readily formed from 2-methoxyphenyl chloroformate, serves as an excellent protecting group for amines.[6][7]

The 2-methoxyphenyl carbamate group offers a balance of stability under various reaction conditions and can be removed under specific, often mild, deprotection conditions. This strategic use of protecting groups is a critical aspect of modern drug development, enabling the synthesis of intricate molecular architectures.

Applications in Medicinal Chemistry and Drug Discovery

The carbamate functional group is a prevalent motif in a wide array of approved therapeutic agents.[4][5] Its ability to act as a stable amide bond isostere and to participate in hydrogen bonding interactions makes it a valuable component in drug design. While a direct synthesis of a blockbuster drug using 2-methoxyphenyl chloroformate may not be prominently published, its utility as a reagent for introducing the 2-methoxyphenyl carbamoyl group is of significant interest to medicinal chemists.

For instance, in the development of novel therapeutics, the derivatization of lead compounds with various carbamates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The 2-methoxyphenyl group, with its specific steric and electronic properties, can influence a drug candidate's solubility, metabolic stability, and target binding affinity.

A notable example of a drug class where carbamate linkages are crucial is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. While not directly involving 2-methoxyphenyl chloroformate, the underlying principle of using a carbamoylating agent to interact with the active site of an enzyme is a key concept in drug action.

Safety and Handling

2-Methoxyphenyl chloroformate is a corrosive and toxic substance.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Table 2: GHS Hazard Information for 2-Methoxyphenyl Chloroformate

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Source: PubChem CID 3362143[1]

In case of accidental exposure, immediate medical attention is required. Skin contact should be addressed by washing the affected area thoroughly with soap and water. Eye contact requires flushing with copious amounts of water for at least 15 minutes.

Conclusion

2-Methoxyphenyl chloroformate is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its ability to readily form stable carbamates makes it an important tool for the introduction of protecting groups and for the synthesis of bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers to effectively harness its potential in the creation of novel therapeutics.

References

-

PubChem. Methyl N-Methoxy-2-methylphenylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methoxyphenyl chloroformate. National Center for Biotechnology Information. [Link]

-

Tomić, S., Guberović, I., & Zorc, B. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(6), 324-343. [Link]

-

Tomić, S., Guberović, I., & Zorc, B. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za farmaciju, 70(6), 324-343. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. [Link]

-

American Elements. 2-methoxyphenyl chloroformate. [Link]

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

-

Bal'on, Y. G., & Smirnov, V. A. (2009). Synthesis and properties of 2-hydroxyflutamide. Pharmaceutical Chemistry Journal, 43(1), 24-26. [Link]

-

Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Equivalent. Angewandte Chemie International Edition in English, 26(9), 894-895. [Link]

-

Obadia, M., et al. (2021). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. Journal of Medicinal Chemistry, 64(15), 11079-11094. [Link]

- Murray, W. V., & Wachter, M. P. (1950). Method for the preparation of phenyl chloroformate. U.S.

-

Yakshin, V. V., et al. (2022). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Molecules, 27(19), 6539. [Link]

Sources

- 1. 2-Methoxyphenyl chloroformate | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (2-methoxyphenyl) carbonochloridate: Synthesis, Properties, and Application

Abstract: This technical guide provides a comprehensive overview of (2-methoxyphenyl) carbonochloridate, a key reagent in advanced organic synthesis. Known commonly as guaiacol chloroformate, this compound serves as a valuable precursor for the introduction of the 2-methoxyphenoxycarbonyl (Moc) group, a moiety with applications in the synthesis of complex molecules and pharmaceutical intermediates. This document details the compound's physicochemical properties, provides an expert analysis of its expected spectroscopic signature, outlines a detailed laboratory-scale synthesis protocol with mechanistic insights, discusses its core reactivity, and establishes rigorous safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this versatile chemical entity.

Core Characteristics: Physicochemical and Spectroscopic Profile

(2-methoxyphenyl) carbonochloridate is an aromatic chloroformate derived from guaiacol (2-methoxyphenol). The molecule's utility is defined by the juxtaposition of a stable methoxy-substituted phenyl ring and a highly reactive carbonochloridate functional group. This structure makes it an effective electrophilic reagent for derivatizing nucleophiles such as amines and alcohols.

Physicochemical Properties

A summary of the essential physicochemical and identifying properties of (2-methoxyphenyl) carbonochloridate is presented below. These data are critical for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Reference(s) |

| IUPAC Name | (2-methoxyphenyl) carbonochloridate | [1][2][3] |

| Synonyms | 2-Methoxyphenyl chloroformate, Guaiacol chloroformate | [2] |

| CAS Number | 2293-75-6 | [2][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Boiling Point | 244 °C (lit.) | [3] |

| Density | 1.253 g/mL at 25 °C (lit.) | [3] |

| InChIKey | VDLQSPNQAVRJND-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC=CC=C1OC(=O)Cl | [1] |

Expected Spectroscopic Signature

While specific spectral datasets for every compound are not always published, a scientist experienced in structural elucidation can predict the characteristic spectroscopic fingerprint based on the molecule's functional groups.[5][6][7] This predictive analysis is fundamental for reaction monitoring (e.g., via IR) and final product confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the highly polar carbonyl group of the chloroformate. A strong, sharp absorption band is expected in the region of 1775-1795 cm⁻¹ , which is characteristic for the C=O stretch in acid chlorides and chloroformates. Other key signals would include C-O stretching vibrations around 1100-1300 cm⁻¹ and bands corresponding to the aromatic ring (C=C stretching ~1600 cm⁻¹ and C-H stretching >3000 cm⁻¹). The absence of a broad O-H band (from the guaiacol starting material) is a key indicator of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should be distinct. The methoxy group (-OCH₃) protons will appear as a sharp singlet at approximately 3.8-3.9 ppm . The four protons on the aromatic ring will appear in the aromatic region (6.8-7.5 ppm ), likely as a complex multiplet due to ortho, meta, and para coupling.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The most downfield signal would be the carbonyl carbon of the chloroformate group, expected around 150-155 ppm . The methoxy carbon should appear around 55-60 ppm . The six aromatic carbons will resonate in the typical 110-155 ppm range, with the carbon attached to the chloroformate oxygen and the carbon attached to the methoxy group being the most chemically shifted.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 186. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be a definitive feature.[2] Common fragmentation pathways would include the loss of chlorine (Cl•) to give a fragment at m/z 151, and the loss of the entire chloroformyl group (•COCl) to give the 2-methoxyphenoxy radical cation at m/z 123.

Synthesis Protocol and Mechanistic Pathway

The standard synthesis of aryl chloroformates involves the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The following protocol is based on established methods for chloroformate synthesis and is adapted for (2-methoxyphenyl) carbonochloridate.[8][9]

Experimental Workflow: Synthesis from Guaiacol

This protocol describes the synthesis using triphosgene, which is a solid and thus safer to handle than gaseous phosgene. The reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Triphosgene

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Inert gas line (Nitrogen or Argon)

-

Ice bath

Step-by-Step Protocol:

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.

-

Causality: Chloroformates and the triphosgene reagent are highly sensitive to moisture. An anhydrous, inert atmosphere prevents hydrolysis of the reagent and product, which would otherwise lead to undesired side products and reduced yield.[10]

-

-

Reagent Charging: In the flask, dissolve guaiacol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene. Cool the solution to 0 °C using an ice bath.

-

Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial because the accumulation of acid can lead to side reactions. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts like diaryl carbonates.

-

-

Triphosgene Addition: Separately, dissolve triphosgene (0.35 eq) in anhydrous toluene and load this solution into the addition funnel. Add the triphosgene solution dropwise to the stirred guaiacol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Triphosgene is a stable solid that decomposes in the presence of a catalyst (like pyridine) to generate three molecules of phosgene in situ. Slow, controlled addition is essential to manage the reaction rate and temperature, preventing runaway reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt that has precipitated.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl (to remove excess pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure (2-methoxyphenyl) carbonochloridate.

-

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution pathway. The guaiacol, deprotonated by pyridine to form the more nucleophilic guaiacolate, attacks a carbonyl carbon of phosgene (generated in situ). The tetrahedral intermediate then collapses, expelling a chloride ion to form the final product.

Caption: Mechanism for the formation of (2-methoxyphenyl) carbonochloridate.

Reactivity and Synthetic Applications

The primary utility of (2-methoxyphenyl) carbonochloridate lies in the high reactivity of the acyl chloride moiety. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.

-

Formation of Carbamates: Its reaction with primary or secondary amines yields N-alkoxycarbonyl derivatives known as carbamates. This reaction is often used to install a protecting group on an amine, which can be removed under specific conditions later in a synthetic sequence.

-

Formation of Carbonates: Reaction with alcohols or phenols produces carbonates. This can be used to link two different molecular fragments or to protect hydroxyl groups.

The 2-methoxyphenyl (guaiacyl) portion of the molecule can modulate the properties of the resulting carbamate or carbonate, potentially influencing stability, solubility, or even biological activity in drug development contexts.

Safety, Handling, and Storage

(2-methoxyphenyl) carbonochloridate is a hazardous substance and must be handled with stringent safety protocols.

Hazard Identification

Based on aggregated GHS data, this compound poses significant health risks.[2]

-

H301 (Toxic if swallowed): Ingestion can be highly toxic.

-

H314 (Causes severe skin burns and eye damage): The compound is corrosive and will cause severe damage upon contact with skin or eyes.

-

H318 (Causes serious eye damage): This indicates a high risk of irreversible eye damage.

Safe Handling Protocols

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11]

-

Incompatibilities: Keep away from water, moisture, strong bases, and strong oxidizing agents. Contact with water will lead to hydrolysis, generating corrosive HCl gas.

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material designed for chemical spills, and dispose of it as hazardous waste. Do not use water.

Storage

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The container must be tightly sealed to prevent moisture ingress. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.

References

-

PubChemLite. 2-methoxyphenyl chloroformate (C8H7ClO3). [Link]

-

PubChem. 2-Methoxyphenyl chloroformate | C8H7ClO3 | CID 3362143. [Link]

-

American Elements. 2-methoxyphenyl chloroformate | CAS 2293-75-6. [Link]

-

YouTube. Guaiacol. [Link]

-

ResearchGate. Molecular structures of p-methoxyphenyl chloroformate (3).... [Link]

-

PrepChem.com. Synthesis of guaiacol. [Link]

-

IndiaMART. 2-METHOXYPHENYL CHLOROFORMATE. [Link]

-

PubChem. 2-Methoxyethyl chloroformate | C4H7ClO3 | CID 69400. [Link]

- Google Patents. CN101619017A - Method for synthesizing guaiacol.

-

PrepChem.com. Preparation of guaiacol. [Link]

- Google Patents. CN1944367A - Synthetic method for guaiacol.

- Google Patents.

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubChem. Spectral Information. [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. [Link]

- Google Patents. Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.

- Google Patents.

- Google Patents.

Sources

- 1. PubChemLite - 2-methoxyphenyl chloroformate (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxyphenyl chloroformate | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. indiamart.com [indiamart.com]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]

- 9. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Synthesis of 2-Methoxyphenyl chloroformate from guaiacol

An In-Depth Technical Guide to the Synthesis of 2-Methoxyphenyl Chloroformate from Guaiacol

Executive Summary

2-Methoxyphenyl chloroformate is a valuable chemical intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the reactive chloroformate group, which serves as an efficient acylating agent for introducing the 2-methoxyphenoxycarbonyl moiety. This guide provides a comprehensive overview of the synthesis of 2-methoxyphenyl chloroformate from guaiacol (2-methoxyphenol). We delve into the underlying reaction mechanisms, compare various phosgenating agents with a focus on laboratory safety and scalability, and present a detailed, field-proven experimental protocol. Furthermore, this document outlines robust analytical methods for product characterization and validation, alongside critical safety and handling procedures. This paper is intended for chemists, researchers, and process development scientists engaged in synthetic organic chemistry.

Introduction: The Role and Properties of 2-Methoxyphenyl Chloroformate

2-Methoxyphenyl chloroformate, also known as guaiacyl chloroformate, is an aromatic organic compound featuring a chloroformate functional group attached to a guaiacol backbone.[1] This structure makes it an important reagent for creating carbonates and carbamates, which are key linkages in many biologically active molecules.[2][3] The reaction of a chloroformate with an amine, for instance, is a standard and reliable method for carbamate bond formation.[3][4]

The physical and chemical properties of the target compound are crucial for its handling, reaction monitoring, and purification.

Table 1: Physicochemical Properties of 2-Methoxyphenyl Chloroformate

| Property | Value | Source |

| CAS Number | 2293-75-6 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | |

| Appearance | Liquid | |

| Density | 1.253 g/mL at 25 °C | [5] |

| Boiling Point | 244 °C | [5] |

Synthesis Overview: The Phosgenation of Phenols

The conversion of a phenol, such as guaiacol, to its corresponding chloroformate is achieved through acylation with phosgene (COCl₂) or a suitable phosgene equivalent. This reaction is a cornerstone of industrial and laboratory organic synthesis.

The Core Reaction and Mechanism

The fundamental transformation involves the nucleophilic attack of the phenolic oxygen of guaiacol on the electrophilic carbonyl carbon of a phosgenating agent. The reaction can be catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide anion.

The general mechanism proceeds as follows:

-

Activation of Guaiacol (Optional but Recommended): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or pre-formation of a phenoxide with NaOH), the hydroxyl proton of guaiacol is abstracted, forming the guaiacolate anion. This significantly enhances the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The guaiacolate anion attacks the carbonyl carbon of the phosgenating agent.

-

Elimination: A chloride ion is eliminated, forming the final 2-methoxyphenyl chloroformate product.

Sources

An In-depth Technical Guide to the Spectral Data Analysis of 2-Methoxyphenyl Chloroformate

Introduction: The Imperative of Spectral Analysis

2-Methoxyphenyl chloroformate is a bifunctional molecule featuring an aromatic ring, an ether linkage, and a reactive chloroformate group. This combination of functionalities makes it a valuable building block, but also necessitates rigorous quality control and structural verification. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. They provide a non-destructive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide will deconstruct the ¹H NMR, ¹³C NMR, and FT-IR spectra to provide a comprehensive analytical portrait of the compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For a liquid sample like 2-Methoxyphenyl chloroformate, Attenuated Total Reflectance (ATR) is a modern and highly effective sampling technique that requires minimal to no sample preparation.[1][2][3] The IR spectrum provides direct evidence for the key functional groups within the molecule.

Key IR Spectral Features of 2-Methoxyphenyl Chloroformate

The analysis of the IR spectrum focuses on identifying the vibrations of the most characteristic bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance & Rationale |

| ~1785 cm⁻¹ | C=O Stretch | Chloroformate | This is the most diagnostic peak. The high frequency is characteristic of an acyl chloride, where the electronegative chlorine atom withdraws electron density from the carbonyl, strengthening the C=O bond and increasing its vibrational frequency compared to a standard ketone or ester. |

| ~3100-3000 cm⁻¹ | C-H Stretch | Aromatic (sp²) | These peaks confirm the presence of C-H bonds on the benzene ring. |

| ~2950-2850 cm⁻¹ | C-H Stretch | Methoxy (sp³) | These absorptions are characteristic of the C-H bonds in the methyl group of the methoxy substituent. |

| ~1600 & 1495 cm⁻¹ | C=C Stretch | Aromatic Ring | These two bands are typical for the skeletal vibrations of a benzene ring. |

| ~1250 cm⁻¹ | C-O Stretch | Aryl Ether | This strong absorption corresponds to the asymmetric stretching of the Ar-O-CH₃ ether linkage. |

| ~1180 cm⁻¹ | C-O Stretch | Chloroformate | This band arises from the C-O single bond stretching within the O-(C=O)-Cl group. |

| ~750 cm⁻¹ | C-H Bend | Ortho-disubstituted Aromatic | This strong out-of-plane bending vibration is highly characteristic of a 1,2-disubstituted benzene ring. |

The presence of a very strong band around 1785 cm⁻¹ is the most compelling evidence for the chloroformate functional group. The combination of this peak with the characteristic aromatic and ether stretches provides a definitive IR fingerprint for 2-Methoxyphenyl chloroformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and relative number of each type of atom.[4][5]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum maps the environments of all hydrogen atoms in the molecule. Key information derived includes the chemical shift (position of the signal), integration (relative number of protons), and multiplicity (splitting pattern).[4]

Expected Signals:

-

Methoxy Protons (-OCH₃): A singlet, integrating to 3 hydrogens. Its proximity to the electron-withdrawing oxygen atom will shift it downfield.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring. Due to the ortho-substitution pattern, these protons are chemically distinct and will likely form a complex, overlapping multiplet. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloroformate group.

Interpreted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Causality |

| ~7.40 - 7.15 | 4H | Multiplet (m) | Ar-H | This complex pattern arises from the four adjacent, non-equivalent protons on the 1,2-disubstituted ring. The electron-withdrawing chloroformate group deshields these protons, causing them to appear in this downfield region. The ortho- and meta- coupling interactions create the complex multiplicity.[6] |

| ~3.90 | 3H | Singlet (s) | -OCH₃ | This signal corresponds to the three protons of the methoxy group. Its chemical shift is downfield due to the deshielding effect of the attached oxygen atom. It is a singlet because there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), proton-carbon coupling is typically decoupled, resulting in a spectrum where each unique carbon atom appears as a single line.[5]

Expected Signals: Based on the molecule's structure (C₈H₇ClO₃), there are 8 carbon atoms. Due to the lack of symmetry, all 8 carbons are in unique chemical environments and should produce 8 distinct signals.

Interpreted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality | | :--- | :--- | :--- | :--- | | ~152.0 | C=O | The carbonyl carbon of the chloroformate is highly deshielded due to the direct attachment of two electronegative atoms (O and Cl), causing it to appear far downfield.[7] | | ~150.5 | Ar C-OCH₃ | This quaternary aromatic carbon is attached to the methoxy oxygen. Oxygen's strong electron-donating resonance effect deshields this carbon, placing it significantly downfield. | | ~140.0 | Ar C-O(CO)Cl | This quaternary aromatic carbon is attached to the chloroformate oxygen. The strong inductive electron-withdrawing effect of the chloroformate group deshields this carbon. | | ~128.5 | Ar C-H | Aromatic methine carbon. | | ~127.0 | Ar C-H | Aromatic methine carbon. | | ~121.0 | Ar C-H | Aromatic methine carbon. | | ~112.5 | Ar C-H | Aromatic methine carbon. The specific assignments of the four Ar C-H carbons can be complex but they all fall within the expected aromatic region (110-150 ppm).[8] | | ~56.0 | -OCH₃ | The methoxy carbon is in the typical range for an sp³ carbon attached to an oxygen atom (~50-65 ppm).[7][9][10] |

Experimental Protocols & Workflows

Scientific integrity demands reproducible methodologies. The following protocols represent standard, self-validating procedures for acquiring high-quality spectral data.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is ideal for liquid samples as it requires no preparation.[1][2]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of 2-Methoxyphenyl chloroformate directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal (for liquids, this is often not strictly necessary but ensures consistency).

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), and then allow it to air dry completely.

Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[11][12][13][14]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for 2-Methoxyphenyl chloroformate.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Methoxyphenyl chloroformate into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required, tetramethylsilane (TMS) is often pre-mixed in the solvent by the manufacturer to serve as a reference at 0.00 ppm.

-

Transfer: Gently swirl the vial to ensure the sample is completely dissolved. Using a clean Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube.[11] Ensure there is no particulate matter.

-

Labeling: Cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer.

Visualized Workflow and Data Relationships

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the analytical workflow.

Caption: Workflow for the spectral analysis of 2-Methoxyphenyl chloroformate.

Conclusion

The orthogonal data from FT-IR, ¹H NMR, and ¹³C NMR spectroscopy provide a cohesive and unambiguous structural confirmation of 2-Methoxyphenyl chloroformate. The IR spectrum confirms the presence of the critical chloroformate C=O, ether, and ortho-disubstituted aromatic functionalities. The ¹H and ¹³C NMR spectra provide a precise map of the hydrogen and carbon frameworks, respectively, fully consistent with the proposed structure. This multi-technique approach ensures the highest degree of confidence in the material's identity and is a foundational component of quality control in chemical research and development.

References

-

2-Methoxyphenyl chloroformate | C8H7ClO3 | CID 3362143. PubChem. [Link]

-

The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

FTIR spectrum of liquid chloroform. The CH-stretching (ν 1 ) mode is... ResearchGate. [Link]

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]

-

H NMR: Intermediate Level, Spectrum 8. University of Wisconsin. [Link]

-

Spectral Database for Organic Compounds, SDBS - Search. UW-Madison Libraries. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029596). Human Metabolome Database. [Link]

-

Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

-

Ftir of Chloroform. Scribd. [Link]

-

1H NMR Spectroscopy. University of Regensburg. [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]

-

Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Taylor & Francis Online. [Link]

-

Spectral Database for Organic Compounds. Bioregistry. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

13C NMR Spectroscopy. University of Regensburg. [Link]

-

Trichloromethane. NIST WebBook. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Ultrafast 2D 1H–1H NMR spectroscopy of DNP-hyperpolarised substrates for the analysis of mixtures. Chemical Communications (RSC Publishing). [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Spectral Database for Organic Compounds (SDBS). AIST. [Link]

-

Using NMR Spectrum to Identify Ortho, Meta and Para. Reddit. [Link]

-

O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates. ResearchGate. [Link]

-

STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

-

FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. JETIR. [Link]

-

2-Chloroethyl chloroformate. PubChem. [Link]

-

FTIR analysis of (a) chloroform solvent (x), C18 fibrous web (y) and... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Spectral Database for Organic Compounds. re3data.org. [Link]

-

Spectral Database for Organic Compounds. Wikipedia. [Link]

Sources

- 1. mt.com [mt.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. agilent.com [agilent.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hil8_sln.html [ursula.chem.yale.edu]

- 9. researchgate.net [researchgate.net]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Safety, handling, and storage of 2-Methoxyphenyl chloroformate

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Methoxyphenyl chloroformate

Authored by a Senior Application Scientist

This guide provides comprehensive safety protocols and handling procedures for 2-Methoxyphenyl chloroformate (CAS 2293-75-6), a reactive chemical intermediate used in complex organic synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity in research and drug development environments. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.

Understanding the Inherent Risks: A Hazard Analysis

2-Methoxyphenyl chloroformate is a potent chemical that demands rigorous safety measures. Its primary hazards stem from its high reactivity, particularly with nucleophiles, and its corrosive and toxic nature.

GHS Hazard Classification: According to the Globally Harmonized System (GHS), 2-Methoxyphenyl chloroformate is classified with significant hazards that underscore the need for caution.[1][2]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed, indicating that even small amounts ingested can cause serious harm.[1][2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage upon contact.[1][2] This is due to its rapid hydrolysis to hydrochloric acid and guaiacol upon contact with moisture.

-

Serious Eye Damage (Category 1): Poses a high risk of causing irreversible damage to the eyes.[1]

These classifications necessitate the use of robust personal protective equipment (PPE) and stringent handling protocols at all times.

Physicochemical Properties and Associated Risks

A clear understanding of the compound's properties is fundamental to anticipating its behavior and mitigating risks.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₇ClO₃[1] | Indicates the presence of a reactive chloroformate group. |

| Molecular Weight | 186.59 g/mol [1] | Standard molecular weight for a small organic molecule. |

| Appearance | Liquid[3] | Poses a splash and vapor inhalation risk. |

| Boiling Point | 244 °C (lit.)[3] | Low volatility at room temperature, but vapor pressure increases with heat. |

| Density | 1.253 g/mL at 25 °C (lit.)[3] | Heavier than water. |

| Reactivity | Moisture sensitive[4][5] | Reacts with water, alcohols, amines, bases, and strong oxidizing agents.[4][5] This reactivity is the basis for its synthetic utility but also a primary hazard. |

| Decomposition | Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5][6] | Heating must be carefully controlled, and all reactions should be conducted in a well-ventilated fume hood. |

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is non-negotiable.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of 2-Methoxyphenyl chloroformate, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood.[4][7] This is critical to prevent inhalation of any vapors, which can cause respiratory irritation.[8]

-

Safety Shower and Eyewash Station: An emergency eyewash station and safety shower must be immediately accessible in the laboratory.[4][9] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11] Due to the severe corrosive nature of the compound, a full face shield worn over safety goggles is required when handling larger quantities or when there is a significant splash risk.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Double-gloving (wearing two pairs of gloves) is strongly recommended to provide an extra layer of protection.[12] Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or neoprene should be considered.[10] Always inspect gloves for any signs of degradation or perforation before use.[5]

-

Lab Coat/Apron: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher splash potential, a chemical-resistant apron over the lab coat is necessary.[10]

-

-

Respiratory Protection: While working in a fume hood should prevent inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required for emergency situations or if engineering controls fail.[4][12] All personnel who may need to use a respirator must be properly trained and fit-tested.[13]

// Nodes start [label="Start: Task Involving\n2-Methoxyphenyl Chloroformate", shape=ellipse, fillcolor="#F1F3F4"]; assess_task [label="Assess Task:\n- Quantity?\n- Splash Potential?\n- Aerosol Generation?", fillcolor="#FBBC05", fontcolor="#202124"]; select_eye [label="Select Eye/Face Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_skin [label="Select Skin Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_respiratory [label="Evaluate Respiratory Need", fillcolor="#4285F4", fontcolor="#FFFFFF"]; goggles [label="Chemical Safety Goggles\n(Minimum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; face_shield [label="Face Shield over Goggles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lab_coat [label="Lab Coat\n(Minimum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apron [label="Chemical-Resistant Apron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gloves [label="Double Nitrile/Neoprene Gloves", fillcolor="#34A853", fontcolor="#FFFFFF"]; fume_hood [label="Work in Fume Hood?", fillcolor="#FBBC05", fontcolor="#202124"]; respirator [label="Respirator Required\n(Emergency/Failure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_respirator [label="Respirator Not Required\n(Standard Operation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ppe [label="Proceed with Task\n(PPE Equipped)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> assess_task; assess_task -> select_eye; assess_task -> select_skin; assess_task -> fume_hood;

select_eye -> goggles [label="Low Splash Risk"]; select_eye -> face_shield [label="High Splash Risk"];

select_skin -> lab_coat; select_skin -> gloves; lab_coat -> apron [label="High Splash Risk"];

fume_hood -> no_respirator [label="Yes, functioning properly"]; fume_hood -> respirator [label="No or Malfunctioning"];

goggles -> end_ppe; face_shield -> end_ppe; apron -> end_ppe; gloves -> end_ppe; no_respirator -> end_ppe; respirator -> end_ppe; } caption [label="Fig 1: Decision workflow for selecting appropriate PPE.", shape=plaintext, fontsize=10]; }

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area.

-

Storage Location: Store 2-Methoxyphenyl chloroformate in a designated, well-ventilated, cool, and dry area, away from incompatible materials.[4] A corrosives cabinet is appropriate.

-

Temperature: Refrigerated storage (2-8°C) is often recommended to minimize decomposition and pressure buildup.[14]

-

Incompatible Materials: Segregate from bases, strong oxidizing agents, alcohols, and amines to prevent violent reactions.[4][5]

-

Container Integrity: Keep the container tightly sealed to prevent exposure to moisture, which can cause hydrolysis and lead to the evolution of HCl gas, creating pressure inside the container.[4][8]

Handling and Use Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operating properly. Have spill cleanup materials readily available.

-

Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially when transferring or aliquoting.[14]

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture. Avoid pouring directly from the bottle if possible.

-

Reaction Quenching: Reactions involving 2-Methoxyphenyl chloroformate should be quenched carefully. A slow addition of a suitable quenching agent (e.g., a solution of sodium bicarbonate or a secondary amine in an appropriate solvent) is recommended. Be aware that quenching will produce CO2 gas, so the reaction vessel must be adequately vented.[7]

-

Decontamination: All glassware and equipment that have been in contact with the chemical must be thoroughly decontaminated. A common procedure is to rinse with a solvent (e.g., acetone), followed by a careful quench with a basic solution (like dilute sodium hydroxide or sodium bicarbonate), and then a final wash with water and detergent.

Emergency Procedures: Planning for the Unexpected

Preparedness is key to effectively managing any incidents.[15]

Spill Response

The response to a spill depends on its size and location.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[16][17] Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[18]

-

Decontaminate the spill area with a suitable solution (e.g., 10% sodium bicarbonate), followed by a soap and water wash.[19]

-

-

Major Spill (outside a fume hood or a large volume):

-

Alert others and activate the fire alarm if the spill is large or involves volatile, flammable materials.[19]

-

Close the laboratory doors to contain vapors.[16]

-

Call emergency services and provide them with the chemical name, location, and approximate quantity of the spill.[15]

-

Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[16]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][20]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[8][20] Ingestion can cause severe damage and perforation of the digestive tract.[5]

Waste Disposal

All waste containing 2-Methoxyphenyl chloroformate, including spill cleanup materials and empty containers, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists the chemical contents.

-

Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][18]

References

-

Harvard University Environmental Health and Safety. Lab Safety Guideline: Chloroform. [Link]

-

PubChem. 2-Methoxyphenyl chloroformate. National Center for Biotechnology Information. [Link]

-

University of North Carolina at Chapel Hill. Standard Operating Procedure for Chloroform (Methylidyne Trichloride, Trichloromethane). April 18, 2021. [Link]

-

ResearchGate. Are there any safety issues in using alkyl chloroformates?. June 14, 2017. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

Oakland University. EHSO Manual 2025-2026: Spill Control/Emergency Response. January 14, 2025. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

-

Aarnav Global Exports. Chloroform: A Historical Anesthetic Turned Powerful Laboratory Solvent. August 8, 2025. [Link]

-

Lab Alley. Chloroform Uses & Applications. [Link]

-

Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

-

Chemistry For Everyone (YouTube). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. January 6, 2025. [Link]

-

Allan Chemical Corporation. How to Choose PPE for Chemical Work. October 23, 2025. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

Auburn University. Emergency and Spill Response Procedures. [Link]

-

American Chemical Society. Guide for Chemical Spill Response. [Link]

-

Fisher Scientific UK. SAFETY DATA SHEET - 4-Methoxyphenyl chloroformate. September 29, 2023. [Link]

-

University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]

-

American Elements. 2-methoxyphenyl chloroformate. [Link]

-

Chem-Supply. SAFETY DATA SHEET - 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate. [Link]

-

Georganics. SAFETY DATA SHEET - 2-CHLOROPHENYL CHLOROFORMATE. January 6, 2017. [Link]

Sources

- 1. 2-Methoxyphenyl chloroformate | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2293-75-6 Name: 2-Methoxyphenyl chloroformate [xixisys.com]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.be [fishersci.be]

- 6. georganics.sk [georganics.sk]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Article - Standard Operating Procedur... [policies.unc.edu]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. youtube.com [youtube.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 14. 氯甲酸 4-甲氧基苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. cws.auburn.edu [cws.auburn.edu]

- 17. acs.org [acs.org]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 20. tcichemicals.com [tcichemicals.com]

Foreword: Understanding the Reactivity of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Hydrolysis and Stability of 2-Methoxyphenyl Chloroformate

2-Methoxyphenyl chloroformate, also known as guaiacol chloroformate, is a reactive chemical intermediate valued in organic synthesis, particularly for the introduction of the 2-methoxyphenoxycarbonyl protecting group and in the preparation of carbonates and carbamates. Its utility is intrinsically linked to its reactivity, which is dominated by the susceptibility of the chloroformate group to nucleophilic attack. A comprehensive understanding of its hydrolysis and stability is therefore not merely academic; it is a critical prerequisite for successful process development, optimization, and ensuring the safety and reproducibility of synthetic protocols.

This guide provides an in-depth exploration of the chemical behavior of 2-methoxyphenyl chloroformate in aqueous environments and under various storage conditions. We will dissect the mechanisms of its degradation, quantify the factors that govern its stability, and present validated experimental protocols for its analysis. The insights herein are curated for researchers, chemists, and drug development professionals who handle this reagent and require a deep, practical understanding of its characteristics.

Physicochemical Properties of 2-Methoxyphenyl Chloroformate

A foundational understanding begins with the molecule's intrinsic properties. These data are essential for safe handling, reaction design, and analytical method development.

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 244 °C (lit.) | [2] |

| Density | 1.253 g/mL at 25 °C (lit.) | [2] |

| IUPAC Name | (2-methoxyphenyl) carbonochloridate | [1] |

| CAS Number | 2293-75-6 | [1][3] |

The Mechanism and Kinetics of Hydrolysis

The primary pathway for the degradation of 2-methoxyphenyl chloroformate in the presence of water is hydrolysis. This process is not a simple dissolution but a chemical transformation that yields distinct products and follows a predictable mechanistic path.

The Hydrolysis Reaction

Chloroformates readily hydrolyze in water to produce the corresponding alcohol, carbon dioxide, and hydrogen chloride.[4][5] For 2-methoxyphenyl chloroformate, the reaction proceeds as follows:

C₈H₇ClO₃ + H₂O → C₇H₈O₂ + CO₂ + HCl (2-Methoxyphenyl chloroformate + Water → 2-Methoxyphenol (Guaiacol) + Carbon Dioxide + Hydrogen Chloride)

The generation of hydrochloric acid is a critical feature of this reaction; it renders the solution acidic and can auto-catalyze further hydrolysis. This is a crucial consideration in experimental design, as unbuffered reactions will exhibit changing pH and, consequently, changing reaction rates.

Mechanistic Pathway: Addition-Elimination

For aryl chloroformates, hydrolysis typically proceeds via a bimolecular addition-elimination (association-dissociation) mechanism rather than an S_N1-type ionization pathway.[6][7] This is a two-step process where the addition of the nucleophile (water) to the carbonyl carbon is often the rate-determining step.[7]

The presence of the ortho-methoxy group influences the reactivity of the acyl carbon through both inductive and resonance effects. While the oxygen atom is electron-withdrawing inductively, it can also donate electron density to the aromatic ring through resonance, potentially stabilizing the ground state.

Below is a diagram illustrating the accepted mechanism for hydrolysis.

Caption: Hydrolysis via a tetrahedral intermediate.

Factors Influencing Hydrolysis Rate

The stability of 2-methoxyphenyl chloroformate in solution is not absolute and is highly dependent on environmental conditions. Understanding these factors is key to controlling its reactivity.

-

pH: The rate of hydrolysis is significantly influenced by pH. In neutral and alkaline conditions, the availability of the hydroxide ion (OH⁻), a much stronger nucleophile than water, dramatically accelerates the degradation process. Conversely, under strongly acidic conditions, the carbonyl oxygen can be protonated, potentially increasing its susceptibility to attack by a weak nucleophile like water.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This follows the principles of the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more rapidly. For quantitative stability studies, precise temperature control is mandatory.

-

Solvent Composition: The polarity and nucleophilicity of the solvent system play a crucial role.[8] In mixed aqueous-organic solvents, the rate of solvolysis is a function of both the solvent's ionizing power and its nucleophilicity.[9][10] Highly polar, nucleophilic solvents will accelerate degradation. For instance, replacing a portion of an acetonitrile solvent with water will markedly increase the hydrolysis rate.

Stability and Storage Considerations

Beyond its behavior in solution, the long-term stability of the neat material is a practical concern for researchers.

-

Moisture Sensitivity: This is the most critical stability factor. 2-Methoxyphenyl chloroformate reacts with atmospheric moisture.[11] Therefore, it is imperative to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent ingress of water vapor.[12]

-

Thermal Stability: Aryl chloroformates are generally more thermally stable than their alkyl counterparts due to the electronic stabilization from the aromatic ring.[4][5] However, prolonged exposure to high temperatures should be avoided. Storage in a cool, refrigerated environment is recommended to minimize any potential for thermal decomposition.[2]

-

Light Sensitivity: Some related compounds exhibit sensitivity to light.[13] While not always the primary degradation pathway, it is good practice to store 2-methoxyphenyl chloroformate in an amber or opaque container to protect it from light, preventing the possibility of photochemically induced degradation.

Experimental Protocol: Kinetic Analysis of Hydrolysis by HPLC

To provide actionable insights, this section details a robust, self-validating protocol for studying the hydrolysis kinetics of 2-methoxyphenyl chloroformate. The choice of High-Performance Liquid Chromatography (HPLC) is based on its ability to separate and quantify the parent compound from its hydrolysis product, guaiacol, with high precision.

Objective

To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of 2-methoxyphenyl chloroformate in a buffered aqueous-organic solution at a constant temperature.

Materials and Instrumentation

-

2-Methoxyphenyl Chloroformate (≥98% purity)

-

HPLC-grade Acetonitrile (ACN) and Water

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

HPLC system with a UV detector, autosampler, and column thermostat

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatted water bath or reaction block

Experimental Workflow

The following diagram outlines the logical flow of the kinetic experiment.

Caption: Workflow for HPLC-based kinetic analysis.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately prepare a 10 mg/mL stock solution of 2-methoxyphenyl chloroformate in dry acetonitrile. This concentrated stock minimizes the amount of organic solvent added to the reaction medium, and the dry solvent prevents premature hydrolysis.

-

HPLC Method Development: Develop an isocratic HPLC method to separate 2-methoxyphenyl chloroformate from its product, 2-methoxyphenol. A typical starting point would be a mobile phase of 60:40 ACN:Water, a flow rate of 1 mL/min, and UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 270 nm). Ensure the column is thermostatted to the same temperature as the kinetic run.

-

Reaction Setup: In a thermostatted vessel (e.g., a jacketed beaker in a water bath at 25.0 ± 0.1 °C), place the reaction medium (e.g., 50 mL of a 50:50 mixture of ACN and 50 mM phosphate buffer, pH 7.4). Allow it to equilibrate for at least 15 minutes.

-

Reaction Initiation: To initiate the reaction (t=0), add a small aliquot of the stock solution to the stirring reaction medium to achieve the desired final concentration (e.g., 100 µg/mL). Immediately withdraw the first sample.

-

Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw aliquots (e.g., 100 µL) of the reaction mixture and immediately transfer them to HPLC vials. If the reaction is very fast, the vials can be pre-loaded with a quenching agent, but for many chloroformates, immediate injection onto the HPLC is sufficient to "stop" the reaction by separating the reactant from the aqueous medium on the column.

-

Data Analysis: For each time point, determine the peak area of the 2-methoxyphenyl chloroformate peak. Plot the natural logarithm of the peak area (ln[Area]) against time (in seconds). The data should fit a straight line, confirming pseudo-first-order kinetics. The rate constant, kobs, is the negative of the slope of this line.

Safety and Handling

As a reactive acyl chloride derivative, 2-methoxyphenyl chloroformate presents significant hazards.[1]

-

Toxicity and Corrosivity: It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[1][11] The hydrolysis product, HCl, is also corrosive.

-

Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles, is mandatory.[12][13] An emergency eyewash and safety shower must be readily accessible.[11]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

Conclusion

2-Methoxyphenyl chloroformate is a valuable but highly reactive reagent. Its stability is fundamentally limited by its susceptibility to hydrolysis, a reaction that proceeds via a bimolecular addition-elimination mechanism. The rate of this degradation is critically dependent on pH, temperature, and solvent composition. Successful and safe utilization of this compound in research and development hinges on a thorough understanding of these principles. By employing controlled conditions, storing the material appropriately under an inert atmosphere, and utilizing robust analytical methods like the HPLC protocol detailed here, chemists can effectively manage its reactivity and achieve reliable, reproducible results.

References

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Sourcebook of AEGLs for Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2016). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20. The National Academies Press. Retrieved from [Link]

-

El Seoud, O. A., & Takashima, K. (1994). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education, 71(10), 894. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3362143, 2-Methoxyphenyl chloroformate. Retrieved from [Link]

-

Queen, A., & Nour, T. A. (1976). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 935-939. Retrieved from [Link]

-

ChemSino. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2293-75-6 Name: 2-Methoxyphenyl chloroformate. Retrieved from [Link]

-

American Elements. (n.d.). 2-methoxyphenyl chloroformate. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2007). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. International journal of molecular sciences, 8(8), 788–796. Retrieved from [Link]

-

D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International journal of molecular sciences, 14(4), 7020-7032. Retrieved from [Link]

-

D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ResearchGate. Retrieved from [Link]

- Google Patents. (2005). US6911558B2 - Method for purifying chloromethyl chloroformate.

-

D'Souza, M. J., et al. (2009). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules, 14(6), 2231-2243. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2007). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. MDPI. Retrieved from [Link]

Sources

- 1. 2-Methoxyphenyl chloroformate | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2-METHOXYPHENYL CHLOROFORMATE | 2293-75-6 [chemicalbook.com]

- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Theoretical and Computational Guide to the Reactivity of Aryl Chloroformates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl chloroformates are pivotal reagents in organic synthesis, serving as precursors for carbamates, carbonates, and other essential functional groups in pharmaceuticals and materials science.[1][2] Understanding the underlying principles of their reactivity is paramount for optimizing synthetic routes and designing novel molecular entities. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the reactivity of aryl chloroformates. We delve into the core reaction mechanisms, such as nucleophilic acyl substitution, and analyze how electronic and steric factors, dictated by aryl substituents and solvent environments, modulate reaction pathways and kinetics. By integrating established kinetic data with insights from quantum mechanical calculations, this guide offers a modern, field-proven perspective on predicting and controlling the chemical behavior of this important class of compounds.

Introduction: The Dual Nature of Aryl Chloroformate Reactivity

Aryl chloroformates (ArO(CO)Cl) are characterized by an electrophilic carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles.[3] Their utility in organic chemistry, particularly for installing phenoxycarbonyl protecting groups, is well-established.[1] The reactivity of these molecules is a delicate interplay of the electronic properties of the aromatic ring, the nature of the attacking nucleophile, and the surrounding solvent medium.